
2-Methoxy-4-(trifluoromethyl)phenol
Übersicht
Beschreibung
2-Methoxy-4-(trifluoromethyl)phenol is a chemical compound with the CAS Number 1027888-79-4 . It has a molecular weight of 192.14 and is solid in its physical form . The IUPAC name for this compound is 2-methoxy-4-(trifluoromethyl)phenol .
Synthesis Analysis
The synthesis of 2-Methoxy-4-(trifluoromethyl)phenol and similar compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-(trifluoromethyl)phenol is represented by the InChI code 1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3 .Physical And Chemical Properties Analysis
2-Methoxy-4-(trifluoromethyl)phenol is a solid substance . It has a molecular weight of 192.14 .Wissenschaftliche Forschungsanwendungen
Building Blocks for Bioactive Natural Products
Phenol derivatives like 2-Methoxy-4-(trifluoromethyl)phenol have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .
Conducting Polymers
2-Methoxy-4-(trifluoromethyl)phenol can be used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics and energy industries .
Plastics, Adhesives, and Coatings Industry
This compound is important in various industries, including plastics, adhesives, and coatings . It can improve these materials’ thermal stability and flame resistance .
Antioxidants
m-Aryloxy phenols, a group that includes 2-Methoxy-4-(trifluoromethyl)phenol, have applications as antioxidants . They can help prevent oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells .
Ultraviolet Absorbers
These compounds can also serve as ultraviolet absorbers . This makes them useful in products that require protection from UV radiation, such as sunscreens and certain types of plastics .
Flame Retardants
2-Methoxy-4-(trifluoromethyl)phenol has potential use as a flame retardant . It can help reduce the flammability of materials, making them safer to use .
Anti-tumor and Anti-inflammatory Effects
Research has found that m-aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects . This opens up possibilities for their use in medical treatments .
Synthesis of Diaryl Ether
4-(Trifluoromethyl)phenol, a compound similar to 2-Methoxy-4-(trifluoromethyl)phenol, has been used in the synthesis of diaryl ether . Diaryl ethers are a type of organic compound that have a wide range of applications, including in the production of pharmaceuticals and agrochemicals .
Safety And Hazards
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) and its intermediates, which include compounds like 2-Methoxy-4-(trifluoromethyl)phenol, are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of these compounds are expected to continue to be an important area of research in the future .
Eigenschaften
IUPAC Name |
2-methoxy-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULGVCJGJHHILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)phenol | |
CAS RN |
1027888-79-4 | |
| Record name | 4-Hydroxy-3-methoxybenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


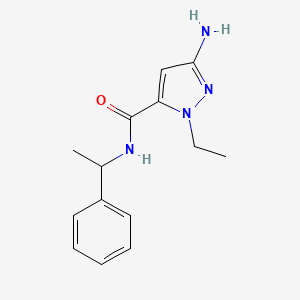
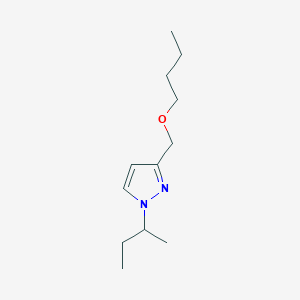
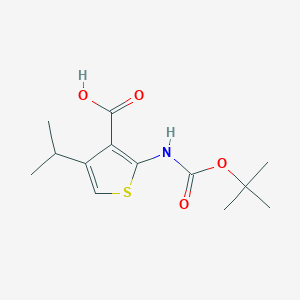
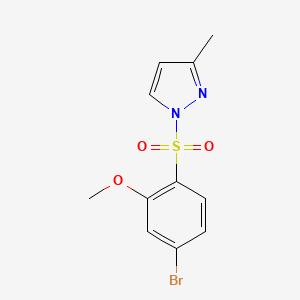
![3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide](/img/structure/B2461893.png)

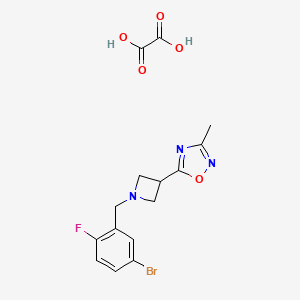
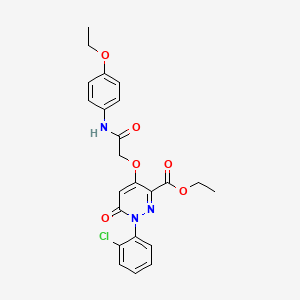
![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2461903.png)
![1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2461906.png)

![3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2461909.png)